molecular formula C33H23N3 B12536853 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 651724-38-8

4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B12536853
CAS No.: 651724-38-8
M. Wt: 461.6 g/mol
InChI Key: BHQXPNGALWEXTB-UHFFFAOYSA-N
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Description

4-[4-(4-Phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a highly substituted pyridine derivative characterized by a central pyridine ring flanked by two pyridin-2-yl groups at the 2- and 6-positions and a 4-(4-phenylphenyl)phenyl group at the 4-position.

Properties

CAS No.

651724-38-8

Molecular Formula

C33H23N3

Molecular Weight

461.6 g/mol

IUPAC Name

4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C33H23N3/c1-2-8-24(9-3-1)25-12-14-26(15-13-25)27-16-18-28(19-17-27)29-22-32(30-10-4-6-20-34-30)36-33(23-29)31-11-5-7-21-35-31/h1-23H

InChI Key

BHQXPNGALWEXTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common synthetic route includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Geometry

The target compound’s structure features extensive aromaticity and planar geometry due to its conjugated phenyl and pyridyl substituents. Key comparisons include:

Compound Name Substituents Key Structural Features Evidence ID
4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine Methylsulfanyl, phenyl, bipyridine Near-planar aromatic rings; 2,6-position disorder (0.6:0.4 occupancy)
4-(3,5-Ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine 3,5-Ditert-butylphenyl Bulky tert-butyl groups introduce steric hindrance, reducing crystallinity
Diethyl (4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)phosphonate Phosphonate, terpyridine Polar phosphonate group enhances solubility in polar solvents
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine Thienyl, dihydropyridine Non-planar dihydropyridine core; intramolecular N–H⋯N hydrogen bonding

Key Observations :

  • The target compound’s phenyl-rich structure likely exhibits strong π-π interactions, similar to 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine, though without the steric bulk of tert-butyl groups .
  • Unlike phosphonate-containing analogs (e.g., ), the absence of polar groups in the target compound may limit solubility in polar solvents .

Physicochemical Properties

Thermal Stability
  • Polyimides derived from 4-aryl-2,6-bis(4-aminophenyl)pyridine exhibit thermal stability up to 500°C, attributed to aromatic rigidity . The target compound’s similar aryl-pyridine backbone suggests comparable thermal resilience, though experimental data are needed.
Solubility and Host-Guest Interactions
  • Phosphine compounds (e.g., AdTPP) in exhibit association constants (Kf ≈ 10²) in scCO2, lower than in water due to solvent polarity effects . The target compound’s non-polar phenyl groups may favor solubility in non-polar solvents but limit host-guest binding efficiency.
  • Phosphonate derivatives () demonstrate enhanced solubility in polar solvents, a trait absent in the target compound due to its lack of hydrophilic groups .

Functional Group Effects

Functional Group Example Compound Impact on Properties
tert-Butyl 4-(3,5-Ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine Increases steric hindrance, reduces crystallinity, enhances solubility in organic media
Phosphonate Diethyl (4-([terpyridin]-4'-yl)phenyl)phosphonate Introduces polarity, improves solubility in polar solvents
Thienyl 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine Alters electronic properties (electron-rich thiophene vs. electron-deficient pyridine)
Methylsulfanyl 4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2'-bipyridine Modifies electron density and crystal packing via sulfur’s lone pairs

Key Insight : The target compound’s lack of bulky or polar substituents positions it as a candidate for applications requiring rigid, planar architectures with strong intermolecular aromatic interactions .

Biological Activity

4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine (CAS No. 147624-98-4) is a complex organic compound with significant potential in various biological applications. Its structure comprises multiple aromatic rings and pyridine moieties, which contribute to its unique properties and biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine is C42H28N6C_{42}H_{28}N_6, with a molecular weight of approximately 616.71 g/mol. The compound features a dipyridine structure that enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, a related study demonstrated that dipyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Key Findings:

  • Cell Lines Tested: Various human cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549).
  • Mechanism: Induction of apoptosis via mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

The antimicrobial properties of dipyridine compounds have also been explored. A study showed that certain derivatives exhibited moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Key Findings:

  • Inhibition Zones: Measured using disk diffusion method.
  • MIC Values: Minimum inhibitory concentrations were determined, showing effectiveness at micromolar concentrations.

Case Studies

  • Study on Anticancer Effects :
    • Objective: To evaluate the cytotoxic effects of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine on cancer cell lines.
    • Methodology: MTT assay was employed to assess cell viability.
    • Results: The compound showed significant cytotoxicity with IC50 values in the low micromolar range for several cancer cell lines.
  • Antimicrobial Evaluation :
    • Objective: To assess the antimicrobial efficacy against selected pathogens.
    • Methodology: Disk diffusion and broth microdilution methods were used.
    • Results: The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

The mechanisms underlying the biological activities of 4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine are believed to involve:

  • Intercalation into DNA : The planar structure allows it to intercalate between DNA bases, disrupting replication and transcription.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.

Comparative Analysis

CompoundMolecular FormulaMolecular WeightAnticancer ActivityAntimicrobial Activity
4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridineC42H28N6616.71 g/molModerate to highModerate
Related Dipyridine DerivativeC20H16N2304.36 g/molHighLow

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